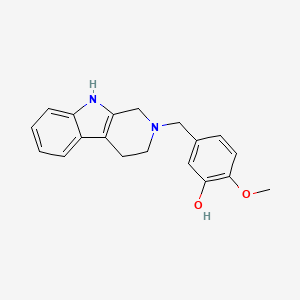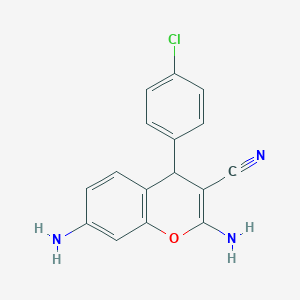
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as pinoline, is a naturally occurring compound found in the human body and various plant species. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also interacts with the antioxidant defense system, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. It also enhances the activity of antioxidant enzymes, which help to protect the brain against oxidative stress and inflammation.
実験室実験の利点と制限
Pinoline has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to study its effects in the body. It is also relatively easy to synthesize, which allows for large-scale production. However, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has some limitations as a research tool. It is not very stable and can degrade quickly, which makes it difficult to store and transport. It also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One potential area of research is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its effects on various neurotransmitters and enzymes in the body.
Conclusion:
In conclusion, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a naturally occurring compound with potential therapeutic applications in various diseases. It possesses antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. Further research is needed to understand its mechanism of action and its effects on various neurotransmitters and enzymes in the body.
合成法
Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine in the presence of a catalyst. The reaction yields 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as the major product with a moderate yield.
科学的研究の応用
Pinoline has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
2-methoxy-5-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-7-6-13(10-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRYXWTLSPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)
